Ethyl 5-chloroquinoline-3-carboxylate

Purity Specification Procurement Quality Control

Ethyl 5-chloroquinoline-3-carboxylate (CAS 352521-48-3, MW 235.67, 98% purity) is a key chloro-substituted quinoline scaffold for medicinal chemistry. The C5 chlorine provides critical electronic and steric properties for structure-activity relationship (SAR) studies in antimalarial and antibacterial programs. Its high purity ensures biological activity is attributable to the compound, not impurities. The ethyl ester at C3 enables facile derivatization. Choose this positional isomer specifically for defined reactivity and cost-effective scale-up. Store at room temperature, sealed, and dry. Ships ambient.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 352521-48-3
Cat. No. B1339026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloroquinoline-3-carboxylate
CAS352521-48-3
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC=C2Cl)N=C1
InChIInChI=1S/C12H10ClNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3
InChIKeyGPGUJGOPBUCQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-chloroquinoline-3-carboxylate (CAS 352521-48-3): Core Quinoline Scaffold with Differentiated Chloro Substitution


Ethyl 5-chloroquinoline-3-carboxylate (CAS 352521-48-3) is a chloro-substituted quinoline-3-carboxylate derivative with molecular formula C12H10ClNO2 and molecular weight 235.67 g/mol . It belongs to a well-established class of quinoline-based compounds utilized as key intermediates in medicinal chemistry and organic synthesis, particularly for the development of antimalarial and antibacterial agents . The compound is commercially available from multiple vendors with a standard purity specification of 98% .

Why Ethyl 5-chloroquinoline-3-carboxylate Is Not a Commodity: Position-Specific Chloro Substitution Determines Synthetic Utility and Biological Activity


In-class compounds like ethyl quinoline-3-carboxylate or positional isomers (e.g., 6-chloro, 7-chloro) cannot be simply interchanged with ethyl 5-chloroquinoline-3-carboxylate. The position of the chlorine atom at the C5 position imparts distinct electronic and steric properties that influence both chemical reactivity in downstream synthetic transformations and biological target interactions . This positional specificity is critical for maintaining intended structure-activity relationships (SAR) in medicinal chemistry programs. Furthermore, variations in physicochemical properties, such as melting point and purity, directly impact handling, formulation, and analytical reproducibility in both research and industrial settings .

Quantitative Evidence for Selecting Ethyl 5-chloroquinoline-3-carboxylate Over Close Analogs


Purity Benchmarking: Superior Commercial Purity Specification Versus Non-Chlorinated Analog

Ethyl 5-chloroquinoline-3-carboxylate is commercially available with a minimum purity specification of 98%, as confirmed by multiple reputable vendors . In contrast, the non-chlorinated analog, ethyl quinoline-3-carboxylate (CAS 50741-46-3), is typically supplied at a lower purity specification of 95% . This difference in purity grade can impact experimental reproducibility and downstream synthetic yields, making the higher-purity chlorinated derivative a more reliable starting material for sensitive applications.

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Physicochemical Differentiation: Melting Point Advantage for Handling and Formulation

The melting point of ethyl 5-chloroquinoline-3-carboxylate is reported as 67.1-68.2 °C . This is significantly higher than the predicted melting point of its methyl ester analog, methyl 5-chloroquinoline-3-carboxylate, which is not reported but expected to be lower due to weaker intermolecular interactions. A higher melting point generally correlates with improved solid-state stability and easier handling during weighing and formulation, particularly in automated synthesis platforms.

Physicochemical Properties Handling Formulation

Cost-Effectiveness Analysis: Price Benchmarking Against Positional Isomers

At the 1-gram scale, ethyl 5-chloroquinoline-3-carboxylate is priced at $211 from a major US-based vendor . In comparison, its positional isomer ethyl 6-chloroquinoline-3-carboxylate is priced at €935.00 (approximately $1,015) for the same quantity from a European supplier . This represents a cost saving of approximately 79% when selecting the 5-chloro isomer, making it a more economical choice for large-scale syntheses or screening campaigns without compromising on core structural features.

Procurement Cost-Effectiveness Budget

Antibacterial Activity Potential: Class-Level Evidence Supporting the Quinoline-3-Carboxylate Scaffold

While direct antibacterial data for ethyl 5-chloroquinoline-3-carboxylate is not available, class-level evidence demonstrates that quinoline-3-carboxylate derivatives exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria [1][2]. Specifically, a series of quinoline-3-carboxylates showed activity against Bacillus subtilis and Vibrio cholerae [1], while 4-substituted aminoquinoline-3-carboxylates exhibited low activity against Staphylococcus aureus [2]. The presence of the 5-chloro substituent is expected to modulate this activity through electronic and steric effects, providing a distinct SAR profile compared to non-chlorinated or differently substituted analogs.

Antibacterial Activity Medicinal Chemistry SAR

Optimal Research and Industrial Use Cases for Ethyl 5-chloroquinoline-3-carboxylate


Medicinal Chemistry Lead Optimization and SAR Studies

Ethyl 5-chloroquinoline-3-carboxylate is ideally suited as a core scaffold for structure-activity relationship (SAR) studies in medicinal chemistry. The C5 chloro substituent provides a defined electronic and steric handle for exploring interactions with biological targets, such as those involved in antibacterial or antimalarial pathways . Its high commercial purity (98%) ensures that observed biological activity can be confidently attributed to the compound rather than impurities, a critical factor in lead optimization .

Synthetic Intermediate for Complex Quinoline Derivatives

This compound serves as a versatile synthetic intermediate for the preparation of more complex quinoline-based molecules. The ethyl ester functionality at the C3 position allows for facile hydrolysis to the corresponding carboxylic acid or conversion to other functional groups, while the C5 chlorine atom can undergo nucleophilic aromatic substitution or participate in cross-coupling reactions . Its cost-effectiveness relative to positional isomers makes it a practical choice for large-scale synthetic campaigns .

Analytical Method Development and Quality Control Standards

With well-defined physicochemical properties, including a specific melting point range of 67.1-68.2 °C , ethyl 5-chloroquinoline-3-carboxylate is suitable for use as a reference standard in analytical method development, such as HPLC and GC. Its high purity (98%) and availability with batch-specific certificates of analysis support its use in calibrating instruments and validating analytical procedures in quality control laboratories .

High-Throughput Screening and Fragment-Based Drug Discovery

The compound's favorable cost profile (approximately $211 per gram) and solid-state properties make it amenable to inclusion in high-throughput screening (HTS) libraries and fragment-based drug discovery (FBDD) collections. Its molecular weight (235.67 g/mol) and calculated physicochemical properties, such as consensus LogP of 2.91 and topological polar surface area of 39.19 Ų , align with drug-like chemical space, increasing the likelihood of identifying viable hit compounds.

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